TMI-1 is a synthetically derived small molecule classified as a dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). [] It is being investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease. []
TMI-1 functions as a dual inhibitor of TACE and MMPs, both of which play crucial roles in the inflammatory processes underlying RA. []
CAS No.: 10118-76-0
CAS No.: 32845-42-4
CAS No.: 55256-53-6
CAS No.: 13986-27-1
CAS No.: 5398-23-2